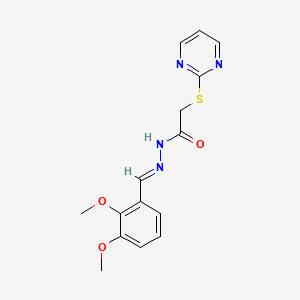![molecular formula C17H26N2O2S B5526978 (3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)
(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler compounds. For instance, derivatives of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been prepared in steps from acetoacetic esters and used as reagents for the preparation of various heterocyclic systems, indicating a method that might align with the synthesis of our compound of interest (Lovro Selič et al., 1997).
Molecular Structure Analysis
The crystal structure analysis reveals detailed insights into the spatial arrangement and bonding patterns within molecules. For example, the crystal structure of N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide provides insights into intermolecular hydrogen bonding and could serve as a reference for understanding similar molecular structures (Rong Wan et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving our compound can be inferred from studies on similar structures, highlighting reactivity under specific conditions. For instance, the synthesis and use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal describe how amides derived from this amine are stable under basic conditions, indicating the protective nature of certain functional groups in chemical synthesis (E. Arai et al., 1998).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of chemical compounds. While specific data on our compound might not be readily available, analogous compounds offer insights into expected physical behaviors. For instance, GC-MS studies on acylated derivatives of phenethylamines related to MDMA explore molecular weight and fragmentation patterns, which are essential for physical characterization (T. Belal et al., 2008).
Wissenschaftliche Forschungsanwendungen
Heterocyclic System Synthesis
The synthesis of heterocyclic systems is a significant application area. For instance, methyl and phenylmethyl derivatives have been utilized for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocyclic compounds, demonstrating the utility of related chemical structures in generating complex organic molecules (Selič, Grdadolnik, & Stanovnik, 1997).
Fluorescent Protecting Groups
The development of fluorescent protecting groups for primary amines represents another application. Compounds such as 3-acetyl-4-hydroxycoumarin derivatives have been explored for their potential to serve as fluorescent markers, indicating the versatility of chemically similar entities in biochemistry and molecular biology (Kuo & Yang, 2008).
Organic Electronics
In the realm of materials science, specific organic compounds have been investigated for their electronic properties. For example, the use of amine-based fullerene derivatives in polymer solar cells highlights the role of nitrogen-containing organics in developing renewable energy technologies (Lv et al., 2014).
Antibacterial and Antifungal Materials
The modification of polymers with amine compounds for enhanced antibacterial and antifungal properties showcases the intersection of chemistry and medical applications. Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amines have shown improved biological activity, indicating the potential of such materials in healthcare applications (Aly, Aly, & El-Mohdy, 2015).
High-Spin Organic Polymers
The creation of high-spin organic polymers using polyphenylenevinylene derivatives demonstrates the application of complex organic molecules in materials science, particularly in the context of magnetic materials and electronic devices (Kurata, Pu, & Nishide, 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(3S)-3-(dimethylamino)azepan-1-yl]-2-(3-methoxyphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-18(2)14-7-4-5-10-19(12-14)17(20)13-22-16-9-6-8-15(11-16)21-3/h6,8-9,11,14H,4-5,7,10,12-13H2,1-3H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZGOGUXEZBVRN-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCN(C1)C(=O)CSC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCCN(C1)C(=O)CSC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526898.png)
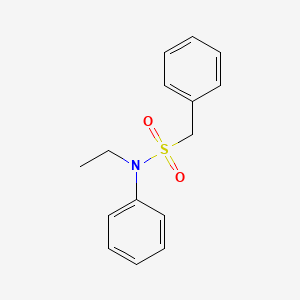
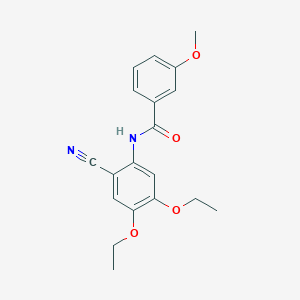
![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)

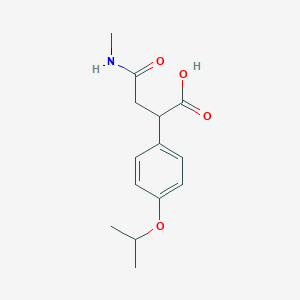
![ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5526952.png)
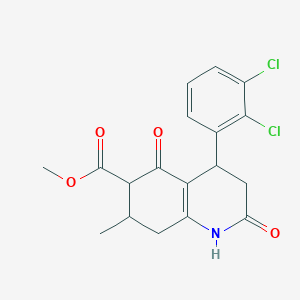
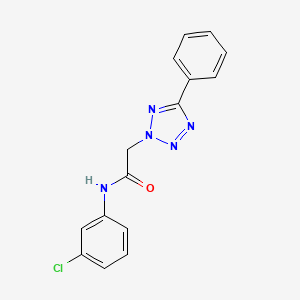
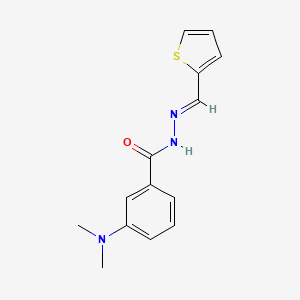


![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5526993.png)
